REACTION_SMILES
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[Al+3:2].[CH3:36][CH2:37][O:38][CH2:39][CH3:40].[Cl:12][c:13]1[cH:14][cH:15][c:16](-[c:19]2[n:20][c:21](-[n:29]3[c:30]([CH3:34])[n:31][cH:32][cH:33]3)[o:22][c:23]2[CH2:24][CH2:25][C:26](=[O:27])[OH:28])[cH:17][cH:18]1.[H-:1].[H-:4].[H-:5].[H-:6].[Li+:3].[O:7]1[CH2:8][CH2:9][CH2:10][CH2:11]1.[OH2:35]>>[Cl:12][c:13]1[cH:14][cH:15][c:16](-[c:19]2[n:20][c:21](-[n:29]3[c:30]([CH3:34])[n:31][cH:32][cH:33]3)[o:22][c:23]2[CH2:24][CH2:25][CH2:26][OH:27])[cH:17][cH:18]1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Al+3]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOCC
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Name
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Cc1nccn1-c1nc(-c2ccc(Cl)cc2)c(CCC(=O)O)o1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
Cc1nccn1-c1nc(-c2ccc(Cl)cc2)c(CCC(=O)O)o1
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
[Li+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
C1CCOC1
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
Cc1nccn1-c1nc(-c2ccc(Cl)cc2)c(CCCO)o1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |